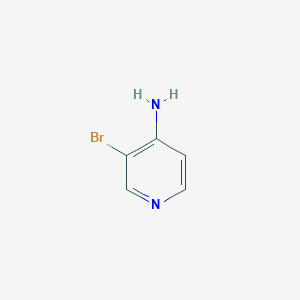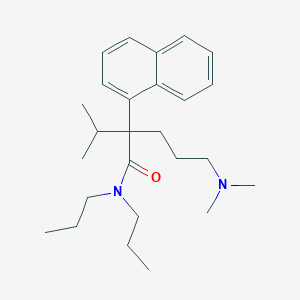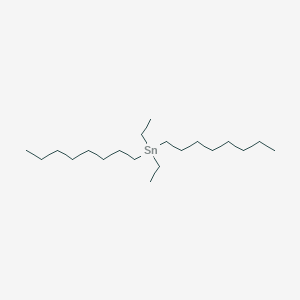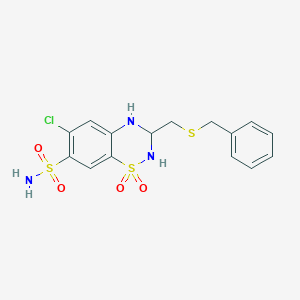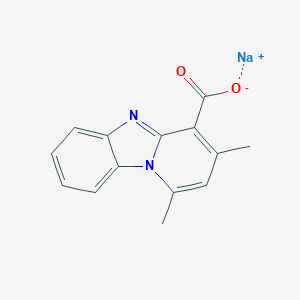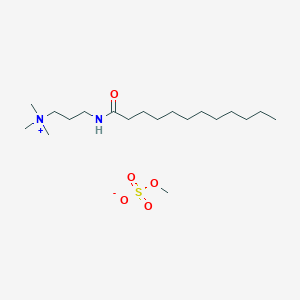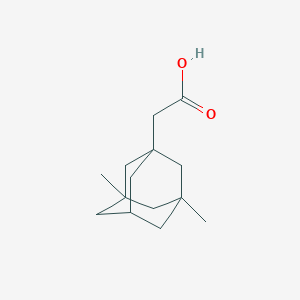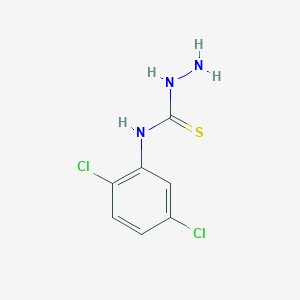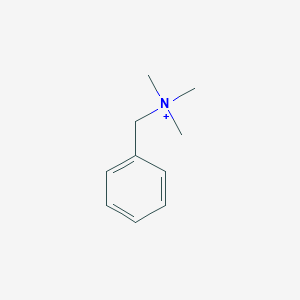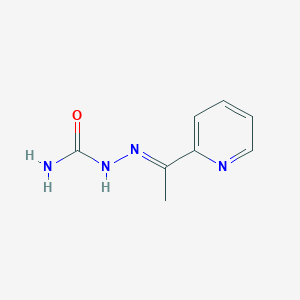
2-Acetylpyridine semicarbazone
Overview
Description
2-Acetylpyridine semicarbazone is a compound that has been extensively studied due to its wide pharmacological profile and constitutive properties . It is known for its chelating capacity when associated with metals in coordination compounds . It is also known for its comprehensive mechanisms of action . The semicarbazones are shown in equilibrium in their keto and enol tautomeric forms, acting as a neutral ligand through the nitrogen atom from the imine group or the oxygen atom from the carbonyl group, or as a monoanionic ligand .
Synthesis Analysis
The synthesis of 2-acetylpyridine semicarbazone involves the use of Schiff bases due to their stability and comprehensive structural versatility . The structural versatility of semicarbazones is further increased with many possible substituent groups, which most often include new sites of bonding, increasing the possibilities of coordination with metal centers .Molecular Structure Analysis
The molecular structure of 2-acetylpyridine semicarbazone contains a total of 23 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydrazone, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions of 2-acetylpyridine semicarbazone involve the formation of complexes with metals such as copper(II) . In all compounds, the semicarbazone ligands were found tridentate with NNO-donor atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-acetylpyridine semicarbazone are characterized by physicochemical and spectroscopic methods . The single crystal X-ray diffraction analysis showed the influences of the different copper salt starting reagent in the crystal structures .Scientific Research Applications
Insulin-like Activity : 2-Acetylpyridine semicarbazone has been used to form complexes with oxovanadium(IV) and (V), which exhibit insulin-like activity. These complexes enhance glucose uptake and inhibit glycerol release from adipocytes, indicating their potential as insulin mimics (Bastos et al., 2008).
Spectral Studies : Spectroscopic studies of semicarbazones derived from acetylpyridine, including 2-Acetylpyridine semicarbazone, have been conducted to better understand their structural properties. These studies are crucial for the characterization and application of these compounds in various fields (Beraldo et al., 2001).
Determination of Cobalt in Biological Samples : 2-Acetylpyridine semicarbazone has been used for the non-extractive spectrophotometric determination of cobalt in acidic media, forming complexes with cobalt. This application is significant in analytical chemistry, especially for measuring trace elements in biological samples (Babu et al., 2009).
Antiviral Drug Research : As an inhibitor of herpes simplex virus type 1-specified ribonucleoside diphosphate reductase, 2-Acetylpyridine semicarbazone and its analogues have been studied for their antiviral properties, contributing to the development of new antiviral drugs (Turk et al., 1986).
Metal Complex Formation : Complexes of 2-Acetylpyridine semicarbazone with metals like cobalt(II), chromium(III), and copper(II) have been synthesized and characterized, suggesting applications in material science and coordination chemistry (Pilar et al., 1987).
Copper(II) Complexes Synthesis and Characterization : The synthesis and structural elucidation of copper(II) complexes with 2-Acetylpyridine semicarbazone have been reported, which highlights the importance of noncovalent interactions in their crystal structures. Such studies are fundamental in the field of inorganic chemistry (Gatto et al., 2020).
Topical Efficacy Against Herpes Virus : The efficacy of 2-Acetylpyridine semicarbazone and related derivatives in treating herpes simplex virus infections has been investigated, indicating its potential use in antiviral therapies (Sidwell et al., 1990).
Ruthenium(III) Complexes for Catalytic and DNA Interaction Studies : The reaction of 2-Acetylpyridine semicarbazone with ruthenium(III) precursor complexes has been studied, leading to new insights into their catalytic activity and DNA interaction, relevant in bioinorganic chemistry (Manikandan et al., 2012).
Antitrypanosomal Activity : The antitrypanosomal activity of 2-Acetylpyridine thiosemicarbazones against Trypanosoma rhodesiense has been explored, contributing to the search for new treatments for trypanosomiasis (Casero et al., 1980).
PET Radiopharmaceutical for Tumor Imaging : A study on the synthesis and evaluation of 68Ga-2-acetylpyridine semicarbazone as a PET radiopharmaceutical for tumor imaging shows the potential of this compound in diagnostic imaging (Al-Hokbany et al., 2014).
Safety And Hazards
2-Acetylpyridine semicarbazone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
properties
IUPAC Name |
[(E)-1-pyridin-2-ylethylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXQWZJWMCHCHH-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylpyridine semicarbazone | |
CAS RN |
14534-93-1 | |
| Record name | 2-Acetylpyridine semicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



